

# Measuring MALT1 Protease Activity with MLT-943: Application Notes and Protocols

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## Compound of Interest

Compound Name: MLT-943

Cat. No.: B8176053

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## Introduction

Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1 (MALT1) is a key regulator in the adaptive immune response, functioning as both a scaffold protein and a cysteine protease.<sup>[1][2]</sup> Its proteolytic activity is crucial for T-cell and B-cell activation and is implicated in the pathogenesis of certain lymphomas, such as the activated B-cell type (ABC) of diffuse large B-cell lymphoma (DLBCL).<sup>[1][3]</sup> This makes MALT1 a promising therapeutic target for autoimmune diseases and specific cancers. **MLT-943** is a potent and selective small molecule inhibitor of MALT1 protease activity.<sup>[2][4]</sup> These application notes provide detailed protocols for measuring MALT1 protease activity and the inhibitory effect of **MLT-943** using both biochemical and cell-based assays.

## Data Presentation

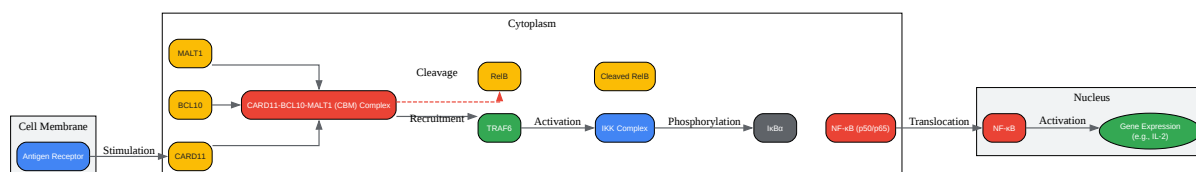
The inhibitory activity of **MLT-943** on MALT1 protease has been quantified in various cellular assays. The following tables summarize the reported half-maximal inhibitory concentration (IC<sub>50</sub>) values.

Table 1: In Vitro IC<sub>50</sub> of **MLT-943** in Cellular Assays

Assay Type	Cell Line/System	Stimulus	IC50 (nM)	Reference
IL-2 Reporter Gene Assay	Jurkat T cells	PMA/CD28	40	<a href="#">[5]</a>
IL-2 Release Assay	Human PBMCs	-	74	<a href="#">[5]</a>
IL-2 Secretion	Human PBMCs	-	70-90	<a href="#">[4]</a>
IL-2 Secretion	Human Whole Blood	-	600-800	<a href="#">[4]</a>
IL-2 Secretion	Rat PBMCs	-	70-90	<a href="#">[4]</a>
IL-2 Secretion	Rat Whole Blood	-	600-800	<a href="#">[4]</a>
IL-2 Secretion	Dog PBMCs	-	70-90	<a href="#">[4]</a>
IL-2 Secretion	Dog Whole Blood	-	600-800	<a href="#">[4]</a>

## Signaling Pathway

MALT1 is a central component of the CARD11-BCL10-MALT1 (CBM) signalosome, which is crucial for NF- $\kappa$ B activation downstream of antigen receptors.[\[6\]](#) Upon receptor stimulation, a signaling cascade leads to the formation of the CBM complex, which recruits and activates MALT1. Activated MALT1 then cleaves several substrates, including RelB, A20, and CYLD, to modulate NF- $\kappa$ B signaling and other cellular processes.[\[6\]](#)[\[7\]](#)[\[8\]](#)

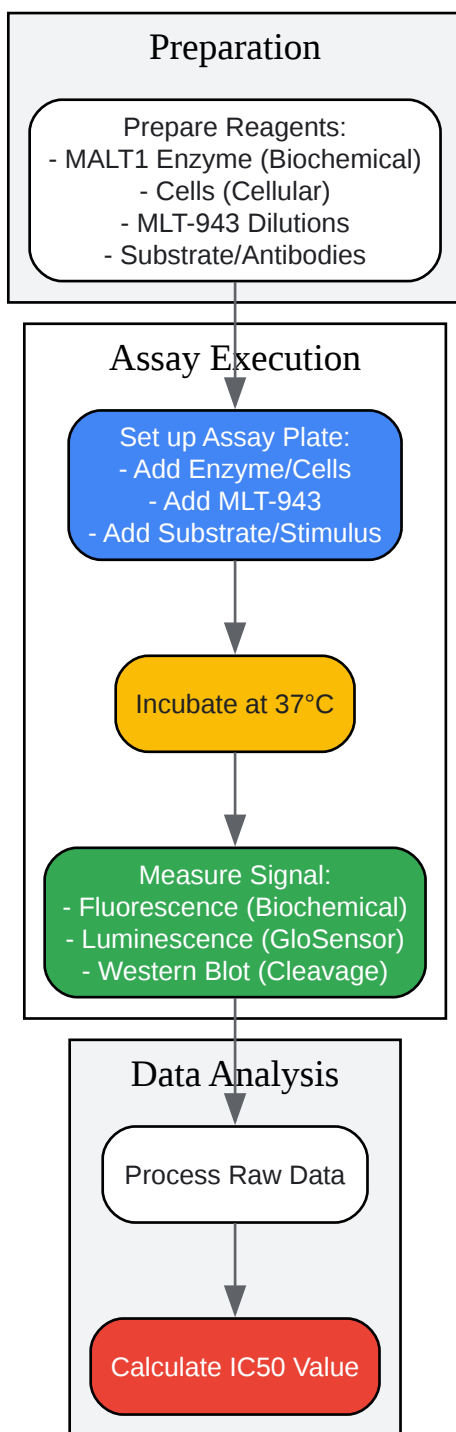


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MALT1 Signaling Pathway leading to NF-κB activation.

## Experimental Workflow

The general workflow for assessing the inhibitory potential of **MLT-943** on MALT1 protease activity involves preparing the necessary reagents, performing the assay (either biochemical or cellular), and analyzing the data to determine the extent of inhibition.



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General workflow for measuring MALT1 inhibition by **MLT-943**.

## Experimental Protocols

## Biochemical Assay: Fluorogenic MALT1 Protease Activity Assay

This protocol describes the measurement of recombinant MALT1 protease activity using a fluorogenic substrate and its inhibition by **MLT-943**.

### Materials:

- Recombinant full-length MALT1 protein
- Fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC)
- Assay Buffer: 50 mM Tris (pH 7.5), 600 mM Sodium Citrate, 1 mM DTT, 1 mM EDTA, 0.05% BSA
- **MLT-943**
- DMSO
- 384-well black microtiter plates
- Fluorescence plate reader (Excitation: 355-360 nm, Emission: 460 nm)

### Procedure:

- Prepare **MLT-943** dilutions: Create a serial dilution of **MLT-943** in DMSO. Further dilute these in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 0.1%).
- Prepare MALT1 enzyme: Dilute the recombinant MALT1 protein to a final concentration of 2 nM in Assay Buffer.
- Assay Plate Setup:
  - Add the diluted **MLT-943** solutions to the wells of the 384-well plate. Include wells with Assay Buffer and DMSO as a no-inhibitor control.
  - Add the diluted MALT1 enzyme to all wells.

- Pre-incubation: Incubate the plate at room temperature for 2 hours to allow **MLT-943** to bind to the MALT1 enzyme.
- Substrate Addition: Prepare the MALT1 substrate (e.g., Ac-LRSR-AMC) to a final concentration of 50  $\mu$ M in Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
- Incubation: Incubate the plate at room temperature for 8 hours. The reaction should be in the linear range during this period.
- Measurement: Measure the fluorescence signal using a plate reader with excitation at 355 nm and emission at 460 nm.
- Data Analysis:
  - Subtract the background fluorescence (wells with no enzyme).
  - Calculate the percent inhibition for each **MLT-943** concentration relative to the DMSO control.
  - Plot the percent inhibition against the logarithm of the **MLT-943** concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.

## Cellular Assay 1: MALT1 GloSensor™ Reporter Assay

This protocol utilizes a genetically encoded biosensor to measure MALT1 protease activity in living cells. The biosensor consists of two luciferase domains linked by a MALT1-specific cleavage sequence (e.g., from RelB).<sup>[7][9]</sup> Cleavage by MALT1 leads to a decrease in luminescence.

### Materials:

- Cell line stably expressing the MALT1-GloSensor™ reporter (e.g., Raji cells)
- Cell culture medium
- PMA (Phorbol 12-myristate 13-acetate) and Ionomycin

- **MLT-943**
- DMSO
- 96-well white, clear-bottom assay plates
- GloSensor™ Assay Reagent
- Luminometer

Procedure:

- **Cell Plating:** Seed the MALT1-GloSensor™ expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
- **Prepare **MLT-943** dilutions:** Prepare serial dilutions of **MLT-943** in cell culture medium. The final DMSO concentration should be consistent across all wells.
- **Inhibitor Treatment:** Add the diluted **MLT-943** to the cells and pre-incubate for 30 minutes to 1 hour at 37°C.
- **Cell Stimulation:** Stimulate the cells with PMA (e.g., 200 ng/mL) and Ionomycin (e.g., 1 µM) to induce MALT1 activity. Include unstimulated and vehicle-treated (DMSO) stimulated controls.
- **Incubation:** Incubate the plate for 1-2 hours at 37°C.
- **Luminescence Measurement:** Add the GloSensor™ Assay Reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
- **Data Analysis:**
  - Normalize the luminescence signal of each well.
  - Calculate the percent inhibition of MALT1 activity for each **MLT-943** concentration relative to the stimulated DMSO control.

- Determine the IC50 value by plotting the percent inhibition against the logarithm of the **MLT-943** concentration.

## Cellular Assay 2: Endogenous MALT1 Substrate Cleavage Assay (Western Blot)

This protocol measures the cleavage of endogenous MALT1 substrates, such as RelB or CYLD, as a readout of MALT1 protease activity.<sup>[10]</sup>

Materials:

- DLBCL cell line with constitutive MALT1 activity (e.g., OCI-Ly3, HBL-1) or a cell line that can be stimulated to activate MALT1 (e.g., Jurkat)
- Cell culture medium
- **MLT-943**
- DMSO
- Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies against MALT1 substrates (e.g., anti-RelB, anti-CYLD) and a loading control (e.g., anti-tubulin)
- Secondary antibodies (HRP-conjugated)
- SDS-PAGE gels and Western blotting equipment
- Chemiluminescent substrate

Procedure:

- Cell Treatment: Seed cells and treat with serial dilutions of **MLT-943** for a specified period (e.g., 36 hours).<sup>[3]</sup> Include a DMSO vehicle control. If using a non-constitutively active cell line, stimulate with PMA/Ionomycin after inhibitor pre-incubation.
- Cell Lysis: Harvest the cells, wash with cold PBS, and lyse them on ice with lysis buffer.



- Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., Bradford assay).
- Western Blotting:
  - Normalize the protein amounts and separate the proteins by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with primary antibodies against the MALT1 substrate of interest and a loading control.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Data Analysis:
  - Quantify the band intensities for the full-length and cleaved forms of the MALT1 substrate.
  - Calculate the ratio of cleaved to full-length substrate for each condition.
  - Determine the concentration of **MLT-943** that inhibits substrate cleavage by 50% (IC50) by plotting the cleavage ratio against the logarithm of the inhibitor concentration.

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